5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone
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Overview
Description
5-(2-Phenoxybenzyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The phenoxybenzyl group attached to the oxazolidinone ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenoxybenzyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to produce the oxazolidinone ring. The reaction is typically carried out under mild conditions, with the use of a base such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-(2-Phenoxybenzyl)oxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenoxybenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenoxybenzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(2-Phenoxybenzyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound has shown
Properties
CAS No. |
62826-06-6 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
5-[(2-phenoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-11-14(20-16)10-12-6-4-5-9-15(12)19-13-7-2-1-3-8-13/h1-9,14H,10-11H2,(H,17,18) |
InChI Key |
LHXAGJAXGAUXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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